molecular formula C14H11ClFNO B2485448 2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol CAS No. 852690-96-1

2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol

Cat. No.: B2485448
CAS No.: 852690-96-1
M. Wt: 263.7
InChI Key: FWTNWYRZMTYSHL-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol is a useful research compound. Its molecular formula is C14H11ClFNO and its molecular weight is 263.7. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Studies :

    • Huang Ming-zhi et al. (2005) focused on the synthesis of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, revealing its structure through X-ray single crystal diffraction, providing insights into molecular configurations and bonding characteristics (Huang Ming-zhi et al., 2005).
  • Chemical Synthesis Methods :

    • Xiao-hua Du et al. (2005) explored the synthesis of related fluorobenzene compounds, contributing to the development of efficient and novel chemical synthesis methods that could be applicable to similar compounds (Xiao-hua Du et al., 2005).
  • Spectral Analysis and Characterization :

    • G. Ilango et al. (2008) conducted FTIR and FT-Raman spectral analysis on a similar compound, 2-chloro-1,3-dibromo-5-fluorobenzene, offering a methodological framework for the vibrational spectroscopy analysis of such compounds (G. Ilango et al., 2008).
  • Mechanistic Studies in Chemical Reactions :

    • M. Cervera et al. (1996) investigated the mechanisms in chemical reactions involving fluorobenzene compounds, enhancing our understanding of molecular interactions and reactivity patterns (M. Cervera et al., 1996).
  • Novel Applications in Herbicide Development :

    • Lili Jiang et al. (2011) designed and synthesized novel compounds including those related to 2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol as potent protoporphyrinogen oxidase inhibitors, indicating potential applications in herbicide development (Lili Jiang et al., 2011).

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activity, such as its potential role as a metabotropic glutamate receptor modulator . Additionally, more research could be done to fully characterize its physical and chemical properties, and to develop methods for its synthesis.

Properties

IUPAC Name

2-chloro-5-(1,3-dihydroisoindol-2-yl)-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-11-5-12(16)13(6-14(11)18)17-7-9-3-1-2-4-10(9)8-17/h1-6,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTNWYRZMTYSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=C(C=C3F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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